Sodium sulfosalicylate (CAS 1300-64-1) is a highly water-soluble, pre-neutralized chelating agent and corrosion inhibitor characterized by its sulfonic, carboxylic, and phenolic hydroxyl functional groups. In industrial and laboratory procurement, it is primarily sourced as a specialized complexing activator for the sulfidation-flotation of refractory zinc oxide ores and as a quantitatively verified anodic corrosion inhibitor in magnesium-based electrochemical systems [REFS-1, REFS-2]. By offering transition metal complexation without the extreme acidity of its parent acid, it provides improved processability and formulation compatibility in pH-sensitive aqueous environments [3].
Substituting sodium sulfosalicylate with generic broad-spectrum chelators like EDTA fails in targeted mineral processing because standard chelators lack the specific dual-functionality required to selectively coordinate surface zinc ions while simultaneously facilitating dense sulfide layer formation [1]. Attempting to use basic sulfidizing agents (e.g., sodium sulfide) without this specific activator results in a ~50% reduction in mineral recovery rates due to insufficient surface activation [1]. Furthermore, substituting the sodium salt with its parent compound, sulfosalicylic acid, introduces severe pH control challenges; the free sulfonic acid group (pKa ~0.58) causes uncontrolled pH drops that can destabilize delicate battery electrolytes and unbuffered flotation pulps [2].
In the sulfidation-flotation of refractory hemimorphite ores, sodium sulfosalicylate acts as a complexing activator that increases surface hydrophobicity. Microflotation studies demonstrate that introducing sodium sulfosalicylate alongside a standard sodium sulfide treatment increases the absolute flotation recovery of hemimorphite by 49.70% compared to direct sulfidation alone [1]. The sulfosalicylate ions selectively complex with surface Zn2+ to form water-soluble Zn(SSA)2 2+ intermediates, which rapidly react with sulfide ions to deposit a dense, highly hydrophobic ZnS layer that promotes subsequent collector adsorption[1].
| Evidence Dimension | Flotation recovery of hemimorphite |
| Target Compound Data | Sodium sulfosalicylate + Sodium sulfide |
| Comparator Or Baseline | Sodium sulfide alone (direct sulfidation) |
| Quantified Difference | 49.70% absolute increase in flotation recovery |
| Conditions | Microflotation tests of hemimorphite using sodium sulfide as the sulfidation reagent |
Procuring this specific activator directly translates to substantial yield improvements in the commercial extraction of refractory zinc oxide ores.
Sodium sulfosalicylate functions as an anodic corrosion inhibitor in aqueous electrolytes for magnesium-air batteries. Electrochemical testing reveals that adding 0.1 M sodium sulfosalicylate to an aqueous NaCl electrolyte decreases parasitic hydrogen evolution by a factor of four compared to the baseline [1]. During full battery operation at a current density of 0.5 mA/cm2, the addition of the inhibitor improves the stable discharge voltage from 1.58 V to 1.82 V and extends the overall discharge lifetime from approximately 12.5 hours to 80 hours [1].
| Evidence Dimension | Battery discharge lifetime and operating voltage |
| Target Compound Data | 0.1 M Sodium sulfosalicylate in NaCl electrolyte |
| Comparator Or Baseline | Baseline NaCl electrolyte without inhibitor |
| Quantified Difference | Voltage increased by 0.24 V; discharge lifetime extended by >600% (12.5 h to 80 h) |
| Conditions | Mg-air full battery testing at 0.5 mA/cm2 in aqueous NaCl |
Validates the compound as a critical electrolyte additive for stabilizing magnesium anodes and maximizing energy output in metal-air energy storage systems.
When formulating sensitive aqueous electrolytes or unbuffered flotation pulps, substituting the highly acidic parent compound (5-sulfosalicylic acid) with its pre-neutralized sodium salt prevents uncontrolled pH shifts. The free sulfonic acid group in the parent compound is highly acidic (pKa1 = 0.58) [1]. In sodium sulfosalicylate, this group is already deprotonated and stabilized by a sodium counterion, allowing the reagent to be added at high working concentrations (e.g., 0.1 M) without requiring compensatory base additions that would otherwise alter the ionic strength, conductivity, and chemical equilibrium of the target system [1].
| Evidence Dimension | System pH stability and base-titration requirement |
| Target Compound Data | Sodium sulfosalicylate (pre-neutralized sulfonic group) |
| Comparator Or Baseline | 5-Sulfosalicylic acid (pKa1 = 0.58) |
| Quantified Difference | Eliminates the stoichiometric requirement for compensatory strong base addition per mole of chelator added |
| Conditions | High-concentration (0.1 M) aqueous formulation in unbuffered or weakly buffered systems |
Reduces process complexity and batch-to-batch variation by eliminating the need for aggressive pH adjustment during large-scale formulation.
Procured by mineral processing facilities to pre-treat refractory ores like hemimorphite and smithsonite. It complexes surface zinc ions, facilitating rapid and dense ZnS film formation when sodium sulfide is introduced, dramatically increasing collector adsorption and overall yield [1].
Utilized by energy storage researchers and battery manufacturers to suppress parasitic hydrogen evolution and anodic corrosion in aqueous NaCl electrolytes, thereby extending the operational lifespan and voltage stability of Mg-air cells [2].
Selected by chemical formulators and electrochemists who require high concentrations of a chelating or corrosion-inhibiting agent without disrupting the delicate pH balance of unbuffered systems. Using the pre-neutralized sodium salt avoids the extreme acidification caused by the parent sulfosalicylic acid, streamlining large-scale manufacturing workflows [3].